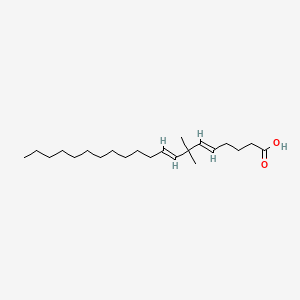
7,7-Dimethyleicosadienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-dimethyleicosa-5,8-dienoic acid is a long-chain fatty acid.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Chemical Formula : C22H40O2
- Molecular Weight : 336.6 g/mol
- CAS Number : 89560-01-0
Inhibition of Phospholipase A2
7,7-Dimethyleicosadienoic acid is primarily recognized for its inhibitory effects on phospholipase A2 (PLA2). This enzyme is crucial in the hydrolysis of phospholipids, leading to the production of lysophospholipids and free fatty acids, which are implicated in various pathological conditions.
- Mechanism of Action : DEDA inhibits PLA2 activity, thereby reducing the formation of pro-inflammatory mediators. This property makes it a valuable compound in research focused on inflammatory diseases.
Cardioprotective Effects
Research has demonstrated that DEDA exhibits cardioprotective properties in models of ischemia. In isolated globally ischemic rat hearts, DEDA was evaluated alongside quinacrine for its ability to mitigate myocardial dysfunction.
- Findings : While quinacrine showed significant cardioprotection, DEDA did not demonstrate similar protective effects at concentrations ranging from 30 to 100 µM. However, both compounds effectively reduced levels of prostacyclin metabolites, indicating some level of PLA2 inhibition .
Case Study 1: Neuroprotective Effects
A study investigated the effects of DEDA on neuroinflammation and cognitive function following radiation exposure in animal models. The findings suggested that DEDA could modulate inflammatory responses associated with radiation-induced neurocognitive disorders.
- Key Results : The treatment with DEDA led to a reduction in inflammatory markers and improved cognitive performance in treated animals compared to controls .
Case Study 2: Inhibition of Prostaglandin Production
In vitro studies have shown that DEDA effectively inhibits the production of prostaglandins in macrophages, which are key mediators in inflammatory responses.
- Experimental Setup : Various concentrations of DEDA were applied to macrophage cultures, measuring subsequent levels of prostaglandin E2 production.
- Outcome : Significant reductions in prostaglandin levels were observed, highlighting DEDA's potential as an anti-inflammatory agent .
Applications Summary Table
Propiedades
Fórmula molecular |
C22H40O2 |
|---|---|
Peso molecular |
336.6 g/mol |
Nombre IUPAC |
(5E,8E)-7,7-dimethylicosa-5,8-dienoic acid |
InChI |
InChI=1S/C22H40O2/c1-4-5-6-7-8-9-10-11-12-13-16-19-22(2,3)20-17-14-15-18-21(23)24/h16-17,19-20H,4-15,18H2,1-3H3,(H,23,24)/b19-16+,20-17+ |
Clave InChI |
AGKRHAILCPYNFH-VQZJLROISA-N |
SMILES |
CCCCCCCCCCCC=CC(C)(C)C=CCCCC(=O)O |
SMILES isomérico |
CCCCCCCCCCC/C=C/C(C)(C)/C=C/CCCC(=O)O |
SMILES canónico |
CCCCCCCCCCCC=CC(C)(C)C=CCCCC(=O)O |
Sinónimos |
7,7-dimethyl-5,8-eicosadienoic acid 7,7-dimethyl-EDA 7,7-dimethyl-eicosadienoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















